Cas no 875-51-4 (4-Bromo-2-nitroaniline)

4-Bromo-2-nitroaniline is an aromatic compound characterized by its bromine and nitro substitutions on the aniline ring. This product offers a range of potential applications in organic synthesis due to its versatility in forming heterocyclic compounds, polymers, and biologically active molecules through nucleophilic substitution and electrophilic reactions.
4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline structure
Product Name:4-Bromo-2-nitroaniline
CAS No:875-51-4
MF:C6H5BrN2O2
MW:217.020100355148
MDL:MFCD00041312
CID:40156
PubChem ID:24883888
Update Time:2026-05-28

4-Bromo-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-nitroaniline
    • Benzenamine, 4-bromo-2-nitro-
    • 1-amino-4-bromo-2-nitrobenzene
    • 2-Nitro-4-bromoaniline
    • 4-bromo-2-nitro-aniline
    • 4-bromo-2-nitrobenzenamine
    • 4-Bromo-2-nitrobenzeneamine
    • 4-bromo-2-nitrooaniline
    • 4-Bromo-2-nitro-phenylamine
    • 4-Bromo-o-nitroaniline
    • Aniline,4-bromo-2-nitro
    • Benzenamine,4-bromo-2-nitro
    • p-bromonitroaniline
    • p-Bromo-o-nitroaniline
    • Aniline, 4-bromo-2-nitro-
    • 2-nitro-4-Bromo Aniline
    • 4-bromo-2-nitrophenylamine
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • PubChem3817
    • 4bromo-2-nitroaniline
    • 4-bromo-6-nitroanili
    • 4-Bromo-2-nitrobenzenamine (ACI)
    • Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
    • (4-Bromo-2-nitrophenyl)amine
    • NSC 10069
    • NSC 37396
    • 4-bromo-6-nitroaniline
    • AC-2761
    • CS-W007476
    • SCHEMBL120973
    • NSC10069
    • DTXSID0061248
    • 4-Bromo-2-nitroaniline, 97%
    • BRN 2210198
    • EN300-36305
    • DTXCID1048590
    • BCP26964
    • STL356468
    • 3-12-00-01670 (Beilstein Handbook Reference)
    • B3033
    • AI3-15013
    • VU0549288-1
    • BP-12740
    • SY002837
    • 875-51-4
    • AKOS002320032
    • AS-0017
    • Z351479760
    • F9995-0098
    • NSC-10069
    • NSC37396
    • AC-907/25005375
    • 4-bromo-2-nitro aniline
    • SCHEMBL13049948
    • 4-Bromo-2-nitro-N-phenylamine
    • NSC-37396
    • MFCD00041312
    • W-203995
    • MDL: MFCD00041312
    • Inchi: 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(N)=CC=C(Br)C=1)=O
    • BRN: 2210198

Computed Properties

  • Exact Mass: 215.95300
  • Monoisotopic Mass: 215.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.7917 (rough estimate)
  • Melting Point: 110.0 to 114.0 deg-C
  • Boiling Point: 308.7 °C at 760 mmHg
  • Flash Point: 140.5℃
  • Refractive Index: 1.5150 (estimate)
  • PSA: 71.84000
  • LogP: 3.04390
  • Solubility: Not determined

4-Bromo-2-nitroaniline Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H317,H319,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38-43
  • Safety Instruction: S26-S36/37/39
  • RTECS:BW9370000
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT, IRRITANT-HARMFUL
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R20/21/22; R36/37/38

4-Bromo-2-nitroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Bromo-2-nitroaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, 0 - 10 °C; 1 h, rt
Reference
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, 80 °C
Reference
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
Ullah, Nisar, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(2), 281-291

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Production Method 6

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Production Method 7

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  pH 6, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  12 h, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Production Method 9

Reaction Conditions
1.1 Reagents: Nitric acid ,  Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ,  Water ;  4 h, 1 atm, 50 °C
2.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Production Method 10

Reaction Conditions
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  12 h, 0 °C → rt
Reference
Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols
Vyas, Punita V.; et al, Tetrahedron Letters, 2003, 44(21), 4085-4088

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphonium, 1,2-ethanediylbis[triphenyl-, bis(tribromide) Solvents: Methanol ,  Dichloromethane ;  < 5 min, rt
Reference
The synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide as a new brominating agent in the presence of solvents and under solvent-free conditions
Salmasi, Reihaneh; et al, Journal of the Iranian Chemical Society, 2016, 13(11), 2019-2028

Production Method 13

Reaction Conditions
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Reference
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; et al, Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Production Method 17

Reaction Conditions
1.1 10 h, rt
Reference
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Production Method 18

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol
Reference
Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines
Wright, Jon L.; et al, Journal of Medicinal Chemistry, 2000, 43(18), 3408-3419

Production Method 19

Reaction Conditions
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Reference
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Reference
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Production Method 21

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 8 °C
1.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sodium persulfate Solvents: 1,2-Dichloroethane ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Production Method 23

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium persulfate ,  Silver nitrate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 - 10 h, 80 °C
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
2.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Reference
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Production Method 24

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Production Method 25

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Reference
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Production Method 26

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Reference
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

Production Method 27

Reaction Conditions
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Production Method 28

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

4-Bromo-2-nitroaniline Raw materials

4-Bromo-2-nitroaniline Preparation Products

4-Bromo-2-nitroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:875-51-4)4-Bromo-2-nitroaniline
Order Number:A10425
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:13
Price ($):150.0
Email:sales@amadischem.com

4-Bromo-2-nitroaniline Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 4-Bromo-2-nitroaniline

Introduction to 4-Bromo-2-nitroaniline (CAS No. 875-51-4)

4-Bromo-2-nitroaniline, with the chemical formula C₆H₄BrN₂O₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 875-51-4, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both bromine and nitro functional groups makes it a valuable precursor for further chemical modifications, enabling the creation of complex structures with potential therapeutic properties.

The structural features of 4-Bromo-2-nitroaniline contribute to its reactivity and utility in synthetic chemistry. The bromine atom at the 4-position and the nitro group at the 2-position provide distinct sites for functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has made it a cornerstone in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, research involving 4-Bromo-2-nitroaniline has expanded into novel therapeutic areas. One notable application is in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The nitro group can be reduced to an amino group, enabling further derivatization into more complex structures that interact with biological targets. For instance, studies have demonstrated its role in developing small-molecule inhibitors that modulate tyrosine kinase activity, a key mechanism in cancer cell proliferation.

The pharmaceutical industry has also explored the use of 4-Bromo-2-nitroaniline in the synthesis of antimicrobial agents. The bromine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl frameworks found in many antibiotics. Recent advancements have shown its efficacy in generating novel compounds with enhanced antibacterial properties, addressing the growing challenge of antibiotic resistance.

Beyond pharmaceuticals, 4-Bromo-2-nitroaniline finds applications in materials science and electronics. Its ability to undergo various transformations makes it a valuable building block for organic semiconductors and conductive polymers. Researchers have leveraged its reactivity to develop new materials with improved electronic properties, which are essential for flexible electronics and advanced display technologies.

The synthesis of 4-Bromo-2-nitroaniline typically involves nitration and bromination of aniline derivatives. These processes require careful optimization to achieve high yields and purity, ensuring suitability for subsequent applications. Advances in green chemistry have led to more sustainable methods for producing this compound, reducing waste and minimizing hazardous byproducts.

In academic research, 4-Bromo-2-nitroaniline has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity profile allows researchers to probe fundamental chemical processes and innovate new approaches to molecular construction. Such studies not only enhance our understanding of organic chemistry but also pave the way for more efficient synthetic routes in industry.

The versatility of 4-Bromo-2-nitroaniline extends to its role in drug discovery pipelines. Medicinal chemists often employ it as a scaffold to explore new pharmacophores—key structural elements responsible for a drug's biological activity. By modifying its functional groups or integrating it into larger molecules, researchers can generate libraries of compounds for high-throughput screening, accelerating the identification of potential drug candidates.

The future prospects for 4-Bromo-2-nitroaniline are promising, with ongoing research uncovering new applications and refining synthetic techniques. As the demand for specialized chemicals grows, this compound will continue to play a pivotal role in advancing scientific and industrial innovation. Its contributions to medicine, materials science, and beyond underscore its importance as a fundamental building block in modern chemistry.

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Amadis Chemical Company Limited
(CAS:875-51-4)4-Bromo-2-nitroaniline
A10425
Purity:99%
Quantity:1kg
Price ($):150.0
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